Cas no 190970-58-2 ((R)-4-Benzyloxazolidine-2-thione)

(R)-4-Benzyloxazolidine-2-thione 化学的及び物理的性質
名前と識別子
-
- (R)-4-Benzyloxazolidine-2-thione
- (4R)-4-benzyl-1,3-oxazolidine-2-thione
- (R)-4-Benzyl-1,3-oxazolidine-2-thione
- ®-4-BENZYL-1,3-OXAZOLIDINE-2-THIONE
- 4-benzyl-1,3-oxazolidine-2-thione
- (R)-4-Benzyloxazolidine-2-thione,99%e.e.
- (R)-4-Benzyloxazolidine-2-thione, >=96.0% (HPLC)
- CS-W010678
- E78024
- BS-50849
- A880391
- DTXSID70415905
- BCP11222
- AKOS016843521
- (R)-(+)-4-Benzyl-1,3-oxazolidine-2-thione
- 190970-58-2
- MFCD06658222
- 2-Oxazolidinethione, 4-(phenylmethyl)-, (4R)-
- J-012339
- AC-2128
-
- MDL: MFCD06658222
- インチ: InChI=1S/C10H11NOS/c13-10-11-9(7-12-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,13)/t9-/m1/s1
- InChIKey: WJSUXYCBZFLXIK-SECBINFHSA-N
- ほほえんだ: S=C1OC[C@@H](CC2=CC=CC=C2)N1
計算された属性
- せいみつぶんしりょう: 193.05600
- どういたいしつりょう: 193.056
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.3
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.23
- ゆうかいてん: 63-67 °C
- ふってん: 281.2 ℃ at 760 mmHg
- フラッシュポイント: 123.8°C
- 屈折率: 1.627
- PSA: 53.35000
- LogP: 1.83120
- じょうきあつ: No data available
(R)-4-Benzyloxazolidine-2-thione セキュリティ情報
- シグナルワード:warning
- 危害声明: Irritant
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: H303+H313+H333
- 福カードFコード:10-23
-
危険物標識:
- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです
(R)-4-Benzyloxazolidine-2-thione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A528677-1g |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 97% | 1g |
$59.0 | 2025-02-20 | |
abcr | AB235179-250 mg |
(R)-4-Benzyl-1,3-oxazolidine-2-thione; . |
190970-58-2 | 250 mg |
€113.20 | 2023-07-20 | ||
abcr | AB235179-1 g |
(R)-4-Benzyl-1,3-oxazolidine-2-thione; . |
190970-58-2 | 1 g |
€193.60 | 2023-07-20 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031191-5g |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 99% | 5g |
¥1703 | 2024-05-25 | |
Ambeed | A528677-250mg |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 97% | 250mg |
$15.0 | 2025-02-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD47688-100mg |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 97% | 100mg |
¥323.0 | 2022-03-01 | |
eNovation Chemicals LLC | D511128-5g |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 97% | 5g |
$840 | 2024-05-24 | |
Ambeed | A528677-100mg |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 97% | 100mg |
$12.0 | 2025-02-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R853939-5g |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | ≥98%,≥99% e.e. | 5g |
¥4,680.00 | 2022-08-31 | |
Chemenu | CM191115-1g |
(R)-4-Benzyloxazolidine-2-thione |
190970-58-2 | 95% | 1g |
$162 | 2023-03-06 |
(R)-4-Benzyloxazolidine-2-thione 関連文献
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
(R)-4-Benzyloxazolidine-2-thioneに関する追加情報
Chemical Profile of (R)-4-Benzyloxazolidine-2-thione (CAS No. 190970-58-2)
(R)-4-Benzyloxazolidine-2-thione is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With the CAS number 190970-58-2, this compound is recognized for its unique structural properties and potential applications in drug development. The presence of a benzyloxy group and a thione moiety in its molecular framework makes it a versatile intermediate in synthesizing various bioactive molecules.
The compound's stereochemistry, specifically the (R) configuration, plays a crucial role in its biological activity. Chiral compounds like this one often exhibit different pharmacological properties depending on their optical isomers, making them valuable candidates for targeted drug design. Recent advancements in asymmetric synthesis have enabled more efficient and scalable production of such enantiomerically pure compounds, which is essential for developing drugs with improved efficacy and reduced side effects.
In the realm of medicinal chemistry, (R)-4-Benzyloxazolidine-2-thione has been explored as a building block for more complex molecules. Its oxazolidine ring system is particularly interesting because it can serve as a scaffold for creating peptidomimetics, which mimic the behavior of natural peptides without their drawbacks. These peptidomimetics are being widely studied for their potential in treating various diseases, including cancer and inflammatory disorders.
Recent research has highlighted the compound's role in developing novel antibiotics. The thione group in its structure can participate in redox reactions, making it a promising candidate for creating prodrugs that release active antimicrobial agents under specific physiological conditions. This property is particularly relevant in the ongoing battle against antibiotic-resistant bacteria, where innovative therapeutic strategies are urgently needed.
The benzyloxy group in (R)-4-Benzyloxazolidine-2-thione also contributes to its chemical reactivity, allowing it to undergo various transformations that can be exploited in synthetic chemistry. For instance, it can be used to introduce functional groups at specific positions on the molecule, enabling the creation of diverse pharmacophores. This flexibility makes it an invaluable tool for medicinal chemists seeking to optimize drug candidates.
Another area where this compound has shown promise is in the development of enzyme inhibitors. The oxazolidine ring can mimic the transition state of enzymatic reactions, thereby inhibiting specific enzymes that are involved in disease pathways. For example, studies have demonstrated its potential as an inhibitor of proteases that play a role in cancer progression. By targeting these enzymes, researchers aim to develop treatments that can slow down or halt tumor growth.
The synthesis of (R)-4-Benzyloxazolidine-2-thione has also benefited from recent innovations in green chemistry. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. One such approach involves using biocatalysis, where enzymes are employed to carry out specific chemical transformations under mild conditions. This method not only improves efficiency but also aligns with global efforts to promote sustainable practices in the chemical industry.
In conclusion, (R)-4-Benzyloxazolidine-2-thione (CAS No. 190970-58-2) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features and stereochemistry make it a valuable intermediate for creating bioactive molecules, including peptidomimetics and enzyme inhibitors. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.
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